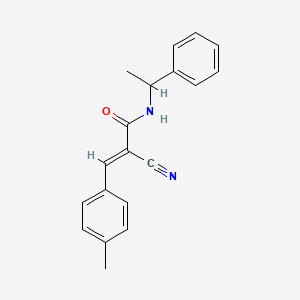
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, also known as CPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. CPEA belongs to the class of acrylamide derivatives and has a molecular weight of 329.4 g/mol.
作用机制
The mechanism of action of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the modulation of various signaling pathways in cells. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the activity of enzymes involved in the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis in cancer cells. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to have various biochemical and physiological effects in cells. Studies have shown that 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide induces cell cycle arrest and apoptosis in cancer cells, as well as inhibits the production of pro-inflammatory cytokines and chemokines. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has several advantages as a research tool, including its potent antitumor activity, ability to induce cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokines and chemokines. However, there are also some limitations to using 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in lab experiments. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for the research on 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide. One direction is to investigate the potential applications of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide to improve its yield and purity. Further studies are also needed to investigate the in vivo pharmacokinetics and toxicity of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, which will be important for its potential applications in drug development. Overall, 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has significant potential as a research tool and as a lead compound for the development of new drugs.
合成方法
The synthesis of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the reaction of 4-methylacetophenone, benzylamine, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product through a Michael addition reaction. The yield of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学研究应用
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been investigated for its potential applications in various scientific research areas. One of the most promising applications of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide is in the development of new drugs for the treatment of cancer. Studies have shown that 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-10-16(11-9-14)12-18(13-20)19(22)21-15(2)17-6-4-3-5-7-17/h3-12,15H,1-2H3,(H,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHYFCGXOFSAR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)

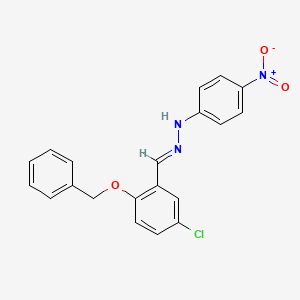
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)

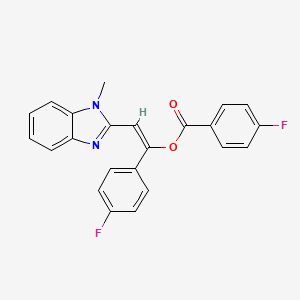
![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
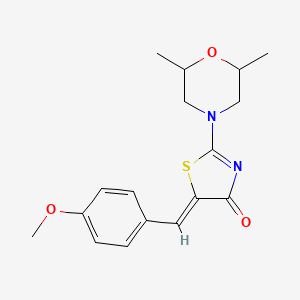
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
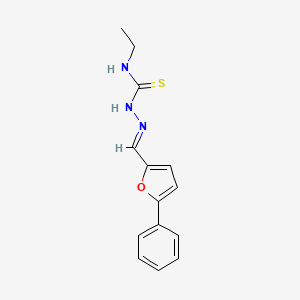
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)